![molecular formula C5H8O3 B136096 3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol CAS No. 156406-28-9](/img/structure/B136096.png)
3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol, also known as 2,2-dimethyl-1,3-dioxolane-4-methanol, is a chemical compound that has been widely used in scientific research. It is a colorless liquid with a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol. This compound has been found to have various applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol is not well understood. However, it has been found to act as a chiral auxiliary in various reactions, which can lead to the formation of chiral products with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol. However, it has been found to be non-toxic and non-carcinogenic in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol in lab experiments is its high enantioselectivity in various reactions. It is also readily available and relatively inexpensive. However, one of the limitations is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for the use of 3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol in scientific research. One direction is the synthesis of new chiral ligands for asymmetric catalysis. Another direction is the synthesis of new natural products with potential therapeutic applications. Additionally, the use of 3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol in the development of new drugs and pharmaceuticals is an area that warrants further investigation.
In conclusion, 3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol is a chemical compound with various applications in scientific research. Its high enantioselectivity in various reactions makes it a valuable building block for the synthesis of chiral compounds. While its biochemical and physiological effects are limited, its non-toxic and non-carcinogenic nature makes it a safe compound to work with. With further research, 3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol has the potential to lead to the development of new drugs and pharmaceuticals.
Méthodes De Synthèse
The synthesis of 3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol can be achieved through several methods. One of the most common methods is the reaction between formaldehyde and ethylene glycol in the presence of an acid catalyst. Another method involves the reaction between paraformaldehyde and ethylene glycol in the presence of a base catalyst. The product obtained from both methods is a mixture of diastereomers, which can be separated by column chromatography.
Applications De Recherche Scientifique
3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of natural products, such as (+)-citrinadin A and (-)-citrinadin B, which have shown promising antitumor activity. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Propriétés
Numéro CAS |
156406-28-9 |
|---|---|
Nom du produit |
3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol |
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
3,6-dioxabicyclo[3.1.0]hexan-2-ylmethanol |
InChI |
InChI=1S/C5H8O3/c6-1-3-5-4(8-5)2-7-3/h3-6H,1-2H2 |
Clé InChI |
RPBXSBPNQLBHIQ-UHFFFAOYSA-N |
SMILES |
C1C2C(O2)C(O1)CO |
SMILES canonique |
C1C2C(O2)C(O1)CO |
Synonymes |
Pentitol, 1,4:2,3-dianhydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)
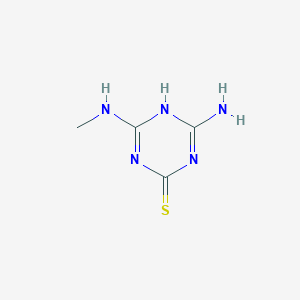

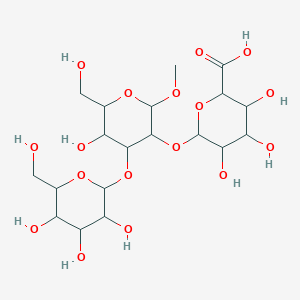

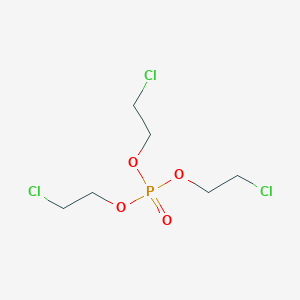

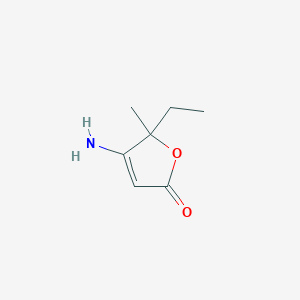
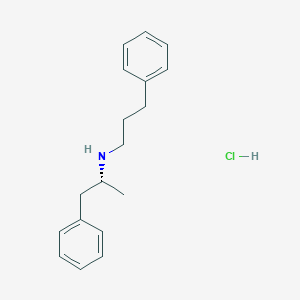
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)

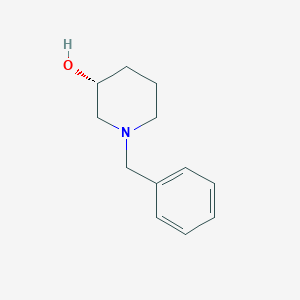
![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)